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Introduction
Clathrin Heavy Chain 22 (CHC22) is a specialized isoform of clathrin heavy chain, playing a

crucial role in human glucose metabolism.[1][2] Unlike the ubiquitously expressed CHC17,

which is involved in general endocytosis, CHC22 is most highly expressed in skeletal muscle

and adipose tissue.[2][3] Its primary function is to mediate the trafficking of the glucose

transporter 4 (GLUT4) to a specialized intracellular storage compartment (GSC).[2][3] This

process is vital for the insulin-stimulated uptake of glucose from the bloodstream.[1] Given its

critical role in glucose homeostasis, understanding the structure and function of CHC22 is of

significant interest for research into metabolic diseases such as type 2 diabetes.

The purification of high-quality, full-length CHC22 protein is essential for these studies. This

document provides detailed protocols for the expression and purification of recombinant

CHC22, employing a multi-step chromatographic strategy to achieve high purity. The workflow

is designed to be adaptable to different expression systems and research needs.

CHC22 Signaling Pathway in GLUT4 Trafficking
CHC22 is a key component of a specialized trafficking route that bypasses the Golgi apparatus

for the formation of the GLUT4 storage compartment.[4] It interacts with sorting nexin 5 (SNX5)

and the tethering protein p115 at the endoplasmic-reticulum-to-Golgi intermediate compartment
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(ERGIC) to facilitate the budding of vesicles containing newly synthesized GLUT4.[4][5] This

pathway is distinct from the trafficking routes mediated by the conventional CHC17 clathrin.

Caption: Signaling pathway of CHC22 in GLUT4 trafficking from the ERGIC to the GSC.

CHC22 Protein Purification Workflow
The purification of recombinant CHC22 protein is typically achieved through a multi-step

process involving expression in a suitable host system followed by a series of chromatographic

separations. A common strategy involves an initial affinity chromatography step for capture,

followed by ion exchange chromatography for intermediate purification and size exclusion

chromatography as a final polishing step.

Caption: Experimental workflow for the purification of recombinant CHC22 protein.

Quantitative Data Summary
The following table summarizes representative quantitative data for a multi-step purification of

His-tagged CHC22. Note that these are example values and actual results may vary depending

on the expression system, culture volume, and specific experimental conditions. Each

purification step generally results in some loss of total protein, but an increase in specific

activity and purity.[6][7][8]

Purification
Step

Total Protein
(mg)

CHC22 Protein
(mg)

Purity (%) Yield (%)

Clarified Lysate 1000 20 2 100

Affinity (IMAC) 50 18 >80 90

Ion Exchange

(IEX)
15 15 >90 75

Size Exclusion

(SEC)
12 11 >95 55
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Expression of Recombinant His-tagged CHC22
A. Expression in E. coli

This protocol is a starting point for expressing His-tagged CHC22 in E. coli. Optimization of

expression conditions (e.g., temperature, IPTG concentration, induction time) is often

necessary.[3][9][10]

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing His-tagged CHC22

LB Broth and LB Agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transform the expression vector into a suitable E. coli expression strain.

Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and

incubate overnight at 37°C.

Inoculate a single colony into 5 mL of LB broth with antibiotic and grow for 3-5 hours at 37°C

with shaking.

Use the starter culture to inoculate a larger volume of LB broth with antibiotic. Grow at 37°C

with shaking until the OD600 reaches 0.5-0.6.

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

Incubate the culture overnight at a lower temperature (e.g., 18-20°C) with shaking to

enhance protein solubility.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C or used immediately for purification.
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B. Expression in Insect Cells (Baculovirus Expression Vector System)

For large, complex proteins like CHC22, expression in insect cells can improve folding and

yield.[11][12][13][14]

Materials:

Sf9 or High Five™ insect cells

Baculovirus expression vector with His-tagged CHC22

Insect cell culture medium (e.g., Grace's Insect Medium or Express Five™ SFM)

Reagents for baculovirus generation and transfection

Protocol:

Generate a high-titer recombinant baculovirus stock containing the CHC22 gene according

to the manufacturer's protocol.

Infect a suspension culture of insect cells (e.g., Sf9 or High Five™) at a density of ~2.0 x

10^6 cells/mL with the baculovirus at an optimized multiplicity of infection (MOI).

Incubate the infected culture at 27°C with shaking for 48-72 hours.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C or processed immediately.

Cell Lysis and Clarification
Materials:

Lysis Buffer (see table below)

Protease inhibitor cocktail

Lysozyme (for E. coli)

Sonciator or French press

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.med.unc.edu/pharm/sondeklab/wp-content/uploads/sites/868/2018/10/insectcellprotocolsrevised12032015.docx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11345859/
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-expression-handbook/pex-handbook-insect-cell-based-protein-expression.html
https://htslabs.com/TIC-PL-082-312.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-speed centrifuge

Protocol:

Resuspend the cell pellet in ice-cold Lysis Buffer.

For E. coli, add lysozyme and incubate on ice for 30 minutes.

Lyse the cells by sonication on ice or by passing through a French press.

Clarify the lysate by centrifugation at 40,000 x g for 30-60 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble CHC22 protein. Filter the

supernatant through a 0.45 µm filter before applying to the chromatography column.

Affinity Chromatography (IMAC)
This step captures the His-tagged CHC22 protein from the clarified lysate.[1][15][16][17][18]

Materials:

Ni-NTA agarose resin

Chromatography column

Binding Buffer, Wash Buffer, and Elution Buffer (see table below)

Protocol:

Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

Elute the His-tagged CHC22 protein with 5-10 CV of Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
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Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge and is an effective intermediate purification

step.[19][20][21][22] The choice of an anion or cation exchanger depends on the isoelectric

point (pI) of CHC22 and the desired buffer pH.

Materials:

Anion (e.g., Q-Sepharose) or Cation (e.g., SP-Sepharose) exchange resin

IEX Buffer A and IEX Buffer B (see table below)

Protocol:

The pooled fractions from the affinity step may need to be buffer-exchanged into IEX Buffer

A.

Equilibrate the IEX column with IEX Buffer A.

Load the sample onto the column.

Wash the column with IEX Buffer A until the UV absorbance returns to baseline.

Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 CV).

Collect fractions and analyze by SDS-PAGE to identify those containing CHC22.

Size Exclusion Chromatography (SEC)
SEC, or gel filtration, separates proteins based on their size and is an excellent final polishing

step to remove aggregates and other remaining impurities.[23]

Materials:

SEC resin (e.g., Superose 6 or Sephacryl S-300)

SEC Buffer (see table below)

Protocol:
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Concentrate the pooled fractions from the IEX step if necessary.

Equilibrate the SEC column with at least 2 CV of SEC Buffer.

Load the concentrated protein sample onto the column.

Elute the protein with SEC Buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure CHC22.

Buffer Compositions
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Buffer Type Composition Purpose

Lysis Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM Imidazole,

5% Glycerol, 1 mM PMSF,

Protease Inhibitor Cocktail

Cell disruption and protein

solubilization

Binding Buffer (IMAC)
50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM Imidazole

Binding of His-tagged protein

to Ni-NTA resin

Wash Buffer (IMAC)
50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-40 mM Imidazole

Removal of non-specifically

bound proteins

Elution Buffer (IMAC)

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 250-500 mM

Imidazole

Elution of His-tagged protein

IEX Buffer A (Anion) 20 mM Tris-HCl pH 8.0
Equilibration and sample

loading for anion exchange

IEX Buffer B (Anion)
20 mM Tris-HCl pH 8.0, 1 M

NaCl

Elution from anion exchange

column

IEX Buffer A (Cation) 20 mM MES pH 6.0
Equilibration and sample

loading for cation exchange

IEX Buffer B (Cation) 20 mM MES pH 6.0, 1 M NaCl
Elution from cation exchange

column

SEC Buffer
20 mM HEPES pH 7.4, 150

mM NaCl, 1 mM DTT

Final polishing and buffer

exchange

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

